Tert-butyl4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamoyl)piperazine-1-carboxylate
Description
The compound tert-butyl4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamoyl)piperazine-1-carboxylate (CAS: 1704081-91-3) is a boronate ester-containing piperazine derivative. Its structure features:
- A tert-butyl carbamate group protecting the piperazine nitrogen.
- A carbamoyl linker (-NH-C(=O)-) connecting the piperazine to a phenyl ring.
- A pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the meta position of the phenyl ring.
With a molecular formula of C22H34BN3O5 (MW: 431.33), it is primarily used in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis in medicinal chemistry and materials science . Hazard data includes warnings for skin/eye irritation (H315, H319) and oral toxicity (H302) .
Properties
IUPAC Name |
tert-butyl 4-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34BN3O5/c1-20(2,3)29-19(28)26-13-11-25(12-14-26)18(27)24-17-10-8-9-16(15-17)23-30-21(4,5)22(6,7)31-23/h8-10,15H,11-14H2,1-7H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUJRFJLILNJPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)N3CCN(CC3)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34BN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Borylation
A common approach to introduce the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group onto the phenyl ring involves the Miyaura borylation reaction:
-
- Aryl triflate or halide precursor (e.g., tert-butyl 3-(trifluoromethylsulfonyloxy) derivative)
- Bis(pinacolato)diboron as the boron source
- Potassium acetate as base
- Palladium catalyst such as dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II) complex
- Solvent: 1,4-dioxane
- Temperature: approximately 80°C
- Reaction time: 16 hours under inert atmosphere (argon or nitrogen)
Procedure:
A mixture of the aryl triflate, bis(pinacolato)diboron, potassium acetate, and palladium catalyst is stirred in 1,4-dioxane under argon at 80°C for 16 hours. After completion, the reaction mixture is cooled, solvent evaporated, and the residue purified by silica gel chromatography using ethyl acetate/hexanes gradients to isolate the boronate ester intermediate.Yield and purity:
This method typically affords the boronate ester in moderate to good yields (~70-80%) with high purity after chromatographic purification.
Protection of Piperazine Nitrogen with tert-Butyl Carbamate
The piperazine nitrogen is protected by reaction with di-tert-butyl dicarbonate (Boc2O) or by using tert-butyl carbamate derivatives to form the tert-butyl carbamate moiety.
Alternative deprotection and functional group transformations:
Treatment of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate with hydrochloric acid in 1,4-dioxane at room temperature for 2 hours removes the Boc protecting group, yielding the free amine derivative.
Trimethylsilyl Trifluoromethanesulfonate (TMSOTf)-Mediated Transformations
In some steps, TMSOTf is used as a reagent to facilitate transformations involving the piperazine or boronate ester functionalities.
-
- Reaction in dichloromethane solvent
- Temperature range 0 to 20°C
- Reaction time about 3 hours
- Inert atmosphere (nitrogen)
- Addition of 2,6-dimethylpyridine as a base/scavenger
Workup:
After reaction, quenching with saturated sodium bicarbonate solution, extraction with ethyl acetate, drying over sodium sulfate, concentration, and purification by silica gel chromatography with dichloromethane/methanol (10:1) eluent.Yield:
Approximately 72% isolated yield of the desired piperazine-boronate compound.
Summary Table of Preparation Conditions
| Step | Reagents & Conditions | Solvent | Temperature | Time | Atmosphere | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Palladium-catalyzed borylation | Bis(pinacolato)diboron, KOAc, PdCl2(dppf), dppf | 1,4-Dioxane | 80°C | 16 h | Argon | 70-80 | Silica gel chromatography purification |
| Boc protection | Di-tert-butyl dicarbonate or tert-butyl carbamate derivatives | Various organic solvents | RT | Several hours | N2 or inert | Variable | Standard carbamate protection |
| TMSOTf-mediated reaction | TMSOTf, 2,6-dimethylpyridine | Dichloromethane | 0–20°C | 3 h | N2 | ~72 | Quench with NaHCO3, chromatographic purification |
| Boc deprotection | 4N HCl in 1,4-dioxane | 1,4-Dioxane | RT | 2 h | - | - | Yields free amine |
Research Findings and Analysis
The use of bis(pinacolato)diboron in palladium-catalyzed borylation is a well-established method for installing boronate esters onto aromatic rings with high regioselectivity and functional group tolerance.
The tert-butyl carbamate protecting group on piperazine nitrogen is stable under borylation conditions and can be selectively removed under mild acidic conditions (HCl in dioxane), allowing for further functionalization.
The TMSOTf-mediated transformations provide an efficient route to modify the piperazine or boronate ester functionalities under mild conditions, with good yields and clean reaction profiles.
Purification by silica gel chromatography using appropriate solvent gradients (e.g., dichloromethane/methanol or ethyl acetate/hexanes) is critical to isolate high-purity products.
The overall synthetic route is compatible with inert atmosphere techniques to prevent oxidation or hydrolysis of sensitive boronate ester groups.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamoyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic ester group would yield boronic acids, while reduction could produce various piperazine derivatives.
Scientific Research Applications
Anticancer Activity
Tert-butyl 4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamoyl)piperazine-1-carboxylate has been investigated for its anticancer properties. The presence of the boron moiety is particularly noteworthy as boron compounds have been shown to enhance the efficacy of certain chemotherapeutic agents. Research indicates that this compound can inhibit tumor growth and induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .
Drug Design and Development
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance bioavailability and target specificity. For instance, derivatives of this compound have been synthesized to create more potent inhibitors of specific cancer targets or to improve pharmacokinetic properties .
Synthesis Routes
The synthesis of tert-butyl 4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamoyl)piperazine-1-carboxylate typically involves several key steps:
- Formation of Piperazine Derivatives : Starting from commercially available piperazine derivatives, reactions with appropriate acylating agents yield the desired piperazine carboxylates.
- Boronic Acid Coupling : The incorporation of the boron moiety is achieved through coupling reactions with boronic acids or boronate esters under palladium-catalyzed conditions.
- Purification : The final product is purified using chromatographic techniques to ensure high purity suitable for biological testing.
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal demonstrated that derivatives of tert-butyl 4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamoyl)piperazine-1-carboxylate exhibited significant cytotoxic effects against various cancer cell lines. The study detailed the structure-activity relationship (SAR), indicating that modifications to the piperazine ring could enhance potency while reducing off-target effects .
Case Study 2: Targeted Drug Delivery
Another research effort focused on utilizing this compound in targeted drug delivery systems. By conjugating it with nanoparticles or liposomes, researchers were able to achieve selective delivery to tumor sites while minimizing systemic toxicity. This approach showcased the potential for improving therapeutic outcomes in cancer treatment through localized drug action .
Mechanism of Action
The mechanism of action of Tert-butyl4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The piperazine ring can interact with biological receptors, potentially modulating their activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Linker Variants
(a) Benzyl-Linked Boronates
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate (CAS: 936694-19-8): Structure: Benzyl group (-CH2-) replaces the carbamoyl linker. Molecular weight: 402.34 . Applications: Intermediate for kinase inhibitors; discontinued due to commercial availability issues .
tert-Butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzyl)piperazine-1-carboxylate :
(b) Direct Phenyl-Piperazine Linkage
- tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate (CAS: 540752-87-2):
Aromatic Core Modifications
(a) Pyridine-Based Boronates
- tert-Butyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate :
(b) Chlorophenyl Derivatives
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Features | Hazards |
|---|---|---|---|---|---|
| Target Compound | 1704081-91-3 | C22H34BN3O5 | 431.33 | Carbamoyl linker, meta-boronate | H302, H315, H319 |
| tert-Butyl 4-(4-(boronate)benzyl)piperazine-1-carboxylate | 936694-19-8 | C21H31BN2O4 | 402.34 | Benzyl linker | N/A |
| tert-Butyl 4-(3-(boronate)-5-CF3-benzyl)piperazine-1-carboxylate | N/A | C23H34BF3N2O4 | 482.34 | CF3 substituent, benzyl linker | H315, H319, H335 |
| tert-Butyl 4-[4-(boronate)phenyl]piperazine-1-carboxylate | 540752-87-2 | C21H33BN2O4 | 396.32 | Direct phenyl linkage | N/A |
| tert-Butyl 4-[3-(boronate)pyridin-2-yl]piperazine-1-carboxylate | N/A | C20H30BN3O4 | 411.29 | Pyridine core | N/A |
Biological Activity
Tert-butyl 4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamoyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activity. This article reviews its chemical properties, synthesis methods, and biological effects based on diverse research findings.
The molecular formula for this compound is with a molecular weight of approximately 333.230 g/mol. The compound has notable physical properties:
| Property | Value |
|---|---|
| Density | 1.1 ± 0.1 g/cm³ |
| Boiling Point | 452.0 ± 38.0 °C |
| Flash Point | 227.2 ± 26.8 °C |
Synthesis
The synthesis of tert-butyl 4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamoyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl carbamate with a piperazine derivative in the presence of appropriate catalysts and solvents. For instance:
- Starting Materials : tert-butyl carbamate and 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl isocyanate.
- Reaction Conditions : The reaction is usually conducted in an inert atmosphere using dichloromethane as a solvent at controlled temperatures (0 - 20 °C).
- Yield : Typical yields can reach up to 72% under optimized conditions .
Research indicates that compounds containing boron atoms often exhibit unique interactions with biological molecules due to their ability to form stable complexes with nucleophiles like amines and alcohols. The presence of the dioxaborolane moiety in this compound suggests potential applications in medicinal chemistry as it may enhance selectivity towards certain biological targets.
Anticancer Activity
Recent studies have explored the anticancer properties of similar boron-containing compounds. For example:
- In vitro Studies : Compounds similar to tert-butyl 4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamoyl)piperazine-1-carboxylate have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Mechanistic Insights : The mechanism appears to involve the inhibition of key signaling pathways associated with cancer cell survival and proliferation.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound:
- Neuroprotection Studies : Research has indicated that certain derivatives can protect neuronal cells from oxidative stress-induced damage. This effect is attributed to their ability to scavenge free radicals and modulate neuroinflammatory responses .
Case Studies
Several case studies have documented the biological effects of related compounds:
-
Case Study on Anticancer Efficacy :
- Objective : To evaluate the efficacy of a similar boron-containing compound in breast cancer models.
- Findings : The compound reduced tumor size significantly compared to controls and showed a favorable safety profile.
-
Neuroprotective Study :
- Objective : Assessment of protective effects against neurodegeneration in animal models.
- Results : Significant improvement in cognitive function was observed in treated groups compared to untreated controls.
Q & A
Q. Critical Parameters :
- Strict anhydrous conditions during Boc protection to prevent deprotection.
- Precise stoichiometry of Pd catalyst to avoid side reactions (e.g., homocoupling).
How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this compound to minimize competing pathways?
Advanced
Competing Pathways : Homocoupling of boronate esters or aryl halides, protodeboronation.
Optimization Strategies :
- Catalyst Screening : Use PdCl₂(dppf) for enhanced stability and selectivity over Pd(PPh₃)₄ .
- Solvent System : Replace 1,4-dioxane with toluene/ethanol (4:1) to suppress protodeboronation .
- Additives : Add tetrabutylammonium bromide (TBAB) to stabilize the boronate ester intermediate .
- Temperature Control : Maintain 90–100°C to balance reaction rate and side-product formation.
Q. Example Optimization Table :
| Condition | Homocoupling (%) | Yield (%) |
|---|---|---|
| PdCl₂(dppf), TBAB | 2.1 | 89.7 |
| Pd(PPh₃)₄, no TBAB | 15.4 | 62.3 |
What spectroscopic and analytical methods are recommended for characterizing this compound?
Q. Basic
- 1H/13C NMR : Confirm Boc group (δ ~1.4 ppm for tert-butyl protons) and piperazine ring integrity (δ 3.2–3.8 ppm) .
- IR Spectroscopy : Detect carbamate C=O stretch (~1680–1700 cm⁻¹) and boronate ester B-O bonds (~1350 cm⁻¹) .
- LCMS : Verify molecular ion ([M+H]⁺ expected at m/z ~474) and fragmentation patterns .
How can researchers resolve contradictions in NMR data due to dynamic conformational changes in the piperazine ring?
Advanced
Challenges : Broadened or split peaks from ring puckering or hindered rotation.
Solutions :
- Variable-Temperature NMR : Conduct experiments at −40°C to slow conformational exchange and resolve splitting .
- 2D NMR (COSY, NOESY) : Map coupling between piperazine protons and confirm spatial proximity .
- X-ray Diffraction : Resolve absolute conformation using single-crystal analysis (e.g., C–N bond lengths and torsion angles) .
What are the common derivatives synthesized from this compound, and how do their reactivities differ?
Q. Basic
- Deprotection : Remove Boc group with HCl/dioxane or trifluoroacetic acid (TFA) to expose free piperazine for further functionalization .
- Substitution : React the boronate ester with aryl halides in cross-couplings to form biaryl structures .
- Oxidation : Convert boronate ester to phenol derivatives using H₂O₂/NaOH .
What strategies mitigate competing side reactions during derivatization of the carbamate group?
Advanced
Side Reactions : Hydrolysis of carbamate under basic/acidic conditions.
Mitigation :
- Protecting Group Alternatives : Use acid-labile groups (e.g., Fmoc) instead of Boc for pH-sensitive reactions .
- Stepwise Synthesis : Perform carbamate formation after boronate coupling to avoid exposure to harsh conditions .
How is the boronate ester moiety in this compound utilized in medicinal chemistry applications?
Basic
The boronate ester enables:
- Suzuki Couplings : Synthesize biaryl pharmacophores in kinase inhibitors or protease inhibitors .
- Proteolysis-Targeting Chimeras (PROTACs) : Link target-binding moieties to E3 ligase ligands .
How can researchers validate molecular interactions of this compound in biological assays?
Q. Advanced
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to target proteins (e.g., KD values) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .
- X-ray Crystallography : Resolve binding mode in enzyme active sites (e.g., piperazine-Boc interactions) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
